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This document provides a detailed guide for the design, assembly, and characterization of DNA
origami nanostructures. DNA origami is a powerful technique for creating precisely defined two-
and three-dimensional structures with nanoscale control, offering significant potential in fields
ranging from targeted drug delivery to nanoelectronics.[1][2][3] This protocol outlines the
necessary steps, from conceptual design using specialized software to the final purification and
characterization of the folded nanostructures.

Overall Experimental Workflow

The process of creating DNA origami hanostructures can be broken down into four main
stages: Design, Assembly, Purification, and Characterization. Each stage is critical for
achieving high-yields of correctly formed structures.
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Caption: Overall workflow for designing and producing DNA origami nanostructures.
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Design of DNA Origami Nanostructures

The design phase is arguably the most critical, as it dictates the final shape and properties of
the nanostructure. This process is typically performed using specialized computer-aided design
(CAD) software.

Conceptualization and Software Selection

First, a conceptual model of the desired nanostructure is developed. This can be a simple 2D
shape or a complex 3D object. Based on the complexity and desired geometry, an appropriate
software tool is selected. Several open-source and web-based tools are available for this
purpose.[4]
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Software

Key Features

Platform Reference

caDNAnNo

User-friendly GUI for
2D and 3D lattice-
based designs.[4]

Open-source [4]

scadnano

Browser-based with
Python scripting for
automation and

complex designs.[4][5]

Web-based [5]

DAEDALUS

Specialized for
creating DNA origami
renderings of

polyhedral networks.

[4]

MATLAB/Python [4]

MagicDNA

For designing multi-
component DNA

origami structures.[6]

MATLAB 6]

ENSnano

Intuitive interface for
large 3D structures
with real-time

visualization.[7]

Cross-platform [7]

TALOS

Fully autonomous
design algorithm for
generating arbitrary
3D shapes from mesh
files.[8]

Web-

based/Standalone

[8]

In Silico Design Protocol

This protocol details the design process using caDNAno, a widely used tool for beginners.

o Define the Shape: In the lattice view of caDNAnNo, create the cross-section of the desired

shape by arranging virtual helices in a honeycomb or square pattern.[4]
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Route the Scaffold Strand: In the path view, draw the route of the long, single-stranded
scaffold DNA (typically M13mp18) back and forth through the virtual helices.[2][4] This
creates a raster-fill pattern.[1]

Add Staple Strands: Use the "auto-staple" feature to automatically generate the short staple
strands that will hold the scaffold in the desired shape.[4] These staples create crossovers
between adjacent helices.[2]

Refine the Design: Manually adjust the staple sequences, add or remove crossovers, and
introduce modifications such as overhangs for functionalization. Ensure that staple lengths
are optimal (typically 20-50 nucleotides).

Export Sequences: Once the design is finalized, the software will generate the sequences for
all the necessary staple strands. These sequences are then ordered from a commercial DNA
synthesis provider.

Define Shape Cross-Section
(Lattice View)

Route Scaffold Strand
(Path View)

Auto-generate Staple Strands

Refine Design
(Adjust Crossovers, Add Overhangs)

Export Staple Sequences for Ordering
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Caption: Step-by-step in silico design protocol using CAD software.

Assembly of DNA Origami Nanostructures

The assembly process involves the self-assembly of the scaffold and staple strands into the
designed nanostructure through a thermal annealing process.

Materials and Reagents
o Scaffold DNA: M13mp18 single-stranded DNA (ssDNA) is commonly used.

o Staple Strands: Lyophilized synthetic DNA oligonucleotides.

» Folding Buffer: Typically a Tris-based buffer containing EDTA and a divalent cation like
MgCla.

Component Stock Concentration Final Concentration
M13mp18 Scaffold 100 nM 10 nM

Staple Mix (equimolar) 1 puM (each) 100 nM (each)
Tris-HCI (pH 8.0) 1M 20 mM

EDTA 0.5M 1mM

MgCl2 1M 12.5mM

Experimental Protocol

» Prepare Staple Mix: Resuspend all lyophilized staple oligonucleotides in nuclease-free water
to a stock concentration of 100 uM. Combine equal volumes of each staple strand to create
an equimolar staple mix.

o Prepare Folding Reaction: In a PCR tube, combine the scaffold DNA, staple mix, and folding
buffer to the desired final concentrations. A typical reaction volume is 25-100 pL.

o Thermal Annealing: Place the reaction mixture in a thermocycler and run a thermal annealing
program. The goal is to first denature the DNA at a high temperature and then slowly cool it
to allow for proper hybridization.
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A standard annealing protocol involves heating the mixture and then slowly cooling it down.[9]
Some applications may benefit from an isothermal assembly protocol to protect
thermosensitive components.[10]

Step Temperature (°C) Duration

1. Denaturation 90 5 minutes

2. Cooling Ramp 1 90 to 65 -1°C / 5 minutes
3. Cooling Ramp 2 65 to 25 -0.5°C / 5 minutes
4. Hold 25 60 minutes

5. Storage 4 Hold

Purification of DNA Origami Nanostructures

After folding, the reaction mixture contains correctly folded origami, misfolded structures, and a
large excess of staple strands. Purification is necessary to isolate the desired nanostructures.
[11][12]

Purification Methods

Several methods can be used for purification, with the choice depending on the size of the
origami, the required purity, and the sample volume.
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Method Principle Advantages Disadvantages
) ) Time-consuming,
) ) High resolution, allows )
Separation by size ) potential for sample
Agarose Gel for separation of

Electrophoresis

and shape through a

gel matrix.[9]

monomers from
dimers.[13]

damage (UV), and
difficult to automate.
[14]

Spin Filtration

Size exclusion using

centrifugal filter units.

Fast, simple, and
good for removing

excess staples.

Can lead to
aggregation and

sample loss.[15]

Rate-Zonal

Centrifugation

Separation based on
sedimentation rate
through a density

gradient.

Scalable, high yield,
and contamination-
free.[13]

Requires an

ultracentrifuge.

Magnetic Bead

Biotinylated staples on

the origami bind to

Specific, can be

Requires modified

staples, elution step

Purification streptavidin-coated automated.
. may be harsh.
magnetic beads.[9]
) Separation based on High reproducibility,
Capillary Small sample

Electrophoresis (CE)

size and charge in a

capillary.

automation potential.
[14]

volumes.

Agarose Gel Electrophoresis Protocol

e Prepare Agarose Gel: Prepare a 1.0% to 1.5% agarose gel in 1x TBE or TAE buffer
supplemented with 10-12.5 mM MgClz. The magnesium is crucial for maintaining the stability
of the origami structure.

o Load Sample: Mix the folded origami sample with a 6x loading dye and load it into the wells
of the gel.

» Run Electrophoresis: Run the gel at a low voltage (e.g., 70-90V) for 90-120 minutes in an ice
bath to prevent overheating, which can denature the origami.
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» Visualize and Extract: Stain the gel with a DNA intercalating dye (e.g., SYBR Safe) and
visualize it under blue light. The band corresponding to the correctly folded origami will
migrate slower than the smear of excess staples. Excise the desired band.

o Purify from Gel: The origami can be extracted from the agarose slice using methods like
freeze-squeeze or commercial gel extraction Kits.

Characterization of DNA Origami Nanostructures

The final step is to verify the structure and quantify the concentration of the purified DNA
origami.

Structural Verification

e Atomic Force Microscopy (AFM): AFM is the most common technique for visualizing the
topography of individual DNA origami structures.[16] It provides direct visual confirmation of
the shape and dimensions of the folded nanostructures.

e Transmission Electron Microscopy (TEM): TEM can also be used for visualization, often with
negative staining to enhance contrast. It can provide higher resolution images than AFM.

Quantification

o UV-Vis Spectroscopy: The concentration of DNA can be determined by measuring the
absorbance at 260 nm. However, this method does not distinguish between folded origami
and residual DNA fragments.

e Dynamic Light Scattering (DLS) and Nanoparticle Tracking Analysis (NTA): These
techniques can be used to determine the size distribution and estimate the concentration of
the nanostructures in solution.[13]

This comprehensive protocol provides a foundation for the successful design, assembly, and
characterization of DNA origami nanostructures for a wide range of research and development
applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b10824610#designing-dna-origami-nanostructures-
protocol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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